Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Description

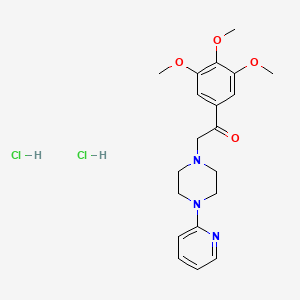

Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride is a synthetic organic compound featuring a 3',4',5'-trimethoxy-substituted acetophenone core linked to a piperazine ring bearing a 2-pyridyl substituent. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The molecular formula of the free base is C₁₉H₂₃N₃O₄ (MW 357.45 g/mol), with the dihydrochloride form adding two HCl molecules . Structural analogs often modify the heterocyclic substituent on the piperazine ring, leading to variations in physicochemical and biological properties.

Properties

CAS No. |

16785-32-3 |

|---|---|

Molecular Formula |

C20H27Cl2N3O4 |

Molecular Weight |

444.3 g/mol |

IUPAC Name |

2-(4-pyridin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |

InChI |

InChI=1S/C20H25N3O4.2ClH/c1-25-17-12-15(13-18(26-2)20(17)27-3)16(24)14-22-8-10-23(11-9-22)19-6-4-5-7-21-19;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H |

InChI Key |

KLKVUXPRXLNDEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Acetophenone Core with Methoxy Substitutions

The acetophenone moiety bearing the 3',4',5'-trimethoxy groups is typically prepared via selective substitution reactions on the aromatic ring, often starting from commercially available trimethoxybenzene derivatives. The ketone functionality is introduced through Friedel-Crafts acylation or related methods.

Piperazine Ring Functionalization

The piperazine ring is introduced by nucleophilic substitution reactions, where a suitable leaving group on the acetophenone derivative is displaced by piperazine. The piperazine is further substituted at the 4-position by a 2-pyridyl group, which is commonly introduced via a coupling reaction such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Formation of the Dihydrochloride Salt

The free base form of the compound is treated with hydrochloric acid to form the dihydrochloride salt, which improves water solubility and stability. This step is typically carried out by dissolving the free base in an appropriate solvent (e.g., ethanol or water) and adding an excess of HCl under controlled conditions.

Detailed Synthetic Route (Based on Available Data and Analogous Methods)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3',4',5'-trimethoxyacetophenone | Friedel-Crafts acylation using trimethoxybenzene and acetyl chloride or acetic anhydride, catalyzed by AlCl3 | Control temperature to avoid polyacylation |

| 2 | Introduction of piperazine ring | Nucleophilic substitution of a leaving group (e.g., halide) on acetophenone derivative with piperazine | Solvent: DMF or ethanol; temperature: 50-80°C |

| 3 | Substitution of 4-position piperazine nitrogen with 2-pyridyl group | Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution with 2-halopyridine | Inert atmosphere, base present (e.g., K2CO3) |

| 4 | Formation of dihydrochloride salt | Treatment of free base with HCl in ethanol or water | Precipitation of dihydrochloride salt |

Case Study: Preparation of Acetophenone Derivatives with 2-Hydroxyisopropyl Substitution (Related Methodology)

A patent (CN109134222A) describes a preparation method for acetophenone derivatives where a 2-hydroxyisopropyl group replaces the acetyl group. The method involves:

- Reacting acetylbenzoic acid methyl esters with ethylene glycol under catalysis (e.g., p-methyl benzenesulfonic acid) at 130-140°C to form an intermediate.

- Cooling and purifying the intermediate.

- Adding the intermediate dropwise to a methyl-magnesium bromide (Grignard reagent) solution at -5 to 0°C under inert atmosphere to yield the acetophenone derivative with 2-hydroxyisopropyl substitution.

- Purification steps include neutralization, extraction, chromatographic column purification, and crystallization.

This method highlights the importance of carefully controlled temperature, solvent choice (toluene, tetrahydrofuran), and purification techniques to achieve high yield and purity with minimal environmental impact.

Data Table: Summary of Reaction Conditions and Yields (Representative)

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts acylation | Trimethoxybenzene, Acetyl chloride, AlCl3 | DCM or CS2 | 0-25°C | 2-4 h | 80-90 | Avoid over-acylation |

| Piperazine substitution | Piperazine | DMF or EtOH | 50-80°C | 4-6 h | 75-85 | Use excess piperazine |

| 2-Pyridyl substitution | 2-Halopyridine, Pd catalyst | DMF, K2CO3 | 80-100°C | 6-12 h | 70-80 | Inert atmosphere required |

| Salt formation | HCl (aq) | EtOH or H2O | RT | 1-2 h | >95 | Crystallization improves purity |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is employed to purify intermediates and final products.

- pH Control: Neutralization steps with sodium carbonate or hydrochloric acid ensure removal of acidic or basic impurities.

- Crystallization: Used to isolate the dihydrochloride salt with high purity.

- Spectroscopic Analysis: NMR, IR, and MS confirm the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent investigations have shown that derivatives of acetophenone can induce apoptosis in various cancer cell lines. For instance, thiosemicarbazone derivatives synthesized from acetophenone exhibited cytotoxic effects by promoting mitochondrial dysfunction and reactive oxygen species production in K562 cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain acetophenone derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Neuropharmacological Effects

Acetophenone derivatives, particularly those containing piperazine rings, have been studied for their neuropharmacological effects. They may act as potential anxiolytics or antidepressants due to their interaction with neurotransmitter systems .

Case Studies

Mechanism of Action

The mechanism of action of Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and pyridyl group play crucial roles in binding to biological receptors, modulating their activity . This compound may act as an agonist or antagonist, depending on the target receptor and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of piperazinyl-acetophenone derivatives. Key analogs include:

Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (CID 48376)

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (CID 28740)

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

2-Pyrimidyl (CID 48376): Pyrimidine is a weaker base (pKa ~1.3) but offers additional nitrogen atoms for π-π stacking interactions. Its predicted collision cross-section (CCS) of 189.9 Ų suggests slightly bulkier geometry than the thiazolyl analog . Its lower CCS (188.2 Ų) indicates a more compact structure .

Pharmacological Potential The target compound’s moderate toxicity suggests cautious exploration for central nervous system (CNS) targets, as piperazine derivatives often interact with serotonin or dopamine receptors. No literature or patent data exist for the pyrimidyl or thiazolyl analogs, highlighting a research gap .

Analytical Behavior

- CCS values, predicted via ion mobility spectrometry, indicate subtle differences in gas-phase conformation. The pyrimidyl analog’s higher CCS ([M+Na]⁺ = 203.2 Ų) may correlate with increased steric hindrance compared to the thiazolyl analog ([M+Na]⁺ = 199.5 Ų) .

Biological Activity

Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H27Cl2N3O4

- Molecular Weight : 426.35 g/mol

- CAS Number : 28078

- SMILES Notation : COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CS3

The compound features a piperazine moiety linked to a pyridine ring, which is known to influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Many acetophenone derivatives have demonstrated antibacterial properties against various strains of bacteria. For instance, thiosemicarbazone derivatives of acetophenone have shown effectiveness in inducing apoptosis in K562 cells by disrupting mitochondrial function and depleting glutathione levels .

- Anticancer Potential : Certain derivatives have been investigated for their antiproliferative effects on cancer cell lines. In vitro studies have shown that modifications to the acetophenone structure can enhance its ability to inhibit cell growth in cancer models, particularly through mechanisms involving apoptosis and necrosis .

Case Studies and Research Findings

- Antibacterial Studies :

- Anticancer Activity :

Data Tables

The following table summarizes the biological activities reported for acetophenone derivatives:

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effect |

|---|---|---|---|

| Thiosemicarbazone Derivative | Antibacterial | E. coli | Significant activity observed |

| Acetophenone Derivative A | Anticancer | Prostate Cancer (PC-3) | IC50 = 1.48 μM |

| Acetophenone Derivative B | Anticancer | K562 Cells | Induces apoptosis |

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including:

- Piperazine functionalization : Introducing the 2-pyridylpiperazine moiety via nucleophilic substitution or coupling reactions.

- Acetophenone derivatization : Installing the 3',4',5'-trimethoxy groups through selective etherification or methoxy protection/deprotection sequences .

- Salt formation : Conversion to the dihydrochloride form using HCl in polar solvents like ethanol or methanol.

Q. Optimization strategies :

- Use Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., attaching the pyridyl group to piperazine) to improve regioselectivity .

- Employ protective groups (e.g., tert-butoxycarbonyl, BOC) for amine intermediates to prevent side reactions .

- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize byproducts.

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

Q. What structural features contribute to its physicochemical properties?

- Trimethoxy groups : Enhance lipophilicity and influence π-π stacking interactions, critical for membrane permeability .

- Dihydrochloride salt : Improves aqueous solubility for in vitro assays (e.g., receptor binding studies) .

- Pyridylpiperazine moiety : Provides hydrogen-bonding sites for target engagement (e.g., with serotonin receptors) .

Advanced Research Questions

Q. How does this compound interact with serotonin (5-HT) receptors, and what methodologies are used to study its binding kinetics?

- Target : The pyridylpiperazine scaffold is structurally analogous to 5-HT1A receptor antagonists like WAY-100635, suggesting competitive binding at autoreceptors .

- Methods :

- Radioligand displacement assays : Use [³H]WAY-100635 to measure IC50 values in brain homogenates .

- PET imaging : Track receptor occupancy in vivo using radiolabeled analogs (e.g., [¹¹C] derivatives) .

- Molecular docking : Simulate interactions with 5-HT1A’s transmembrane domains (e.g., using AutoDock Vina) .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for CNS applications?

Q. How can contradictory data on receptor occupancy and in vivo efficacy be resolved?

- Case example : Discrepancies between high in vitro binding affinity (nM range) and moderate in vivo efficacy may arise from:

- Resolution strategies :

Q. What experimental designs are recommended for assessing its potential in neuropsychiatric disorders?

- In vitro models :

- In vivo models :

- Data analysis : Apply two-way ANOVA to compare dose-response curves and control for inter-animal variability.

Q. What are the mechanisms underlying its reported toxicity, and how can they be mitigated?

- Toxicity profile :

- Mitigation strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.